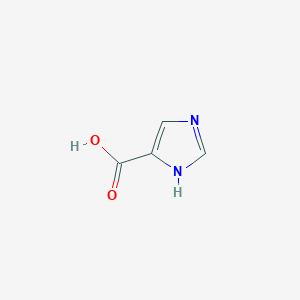

1H-Imidazol-4-carbonsäure

Übersicht

Beschreibung

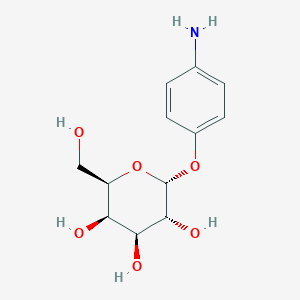

Imidazole-4-carboxylic acid, also known as 1H-imidazole-4-carboxylic acid, is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a carboxylate group at the fourth position of the imidazole ring. Imidazole-4-carboxylic acid is widely utilized in the synthesis of coordination polymers and has significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Imidazol-4-carbonsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkungsmechanismus von Imidazol-4-carbonsäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seinen Imidazolring und seine Carboxylgruppe. Diese Wechselwirkungen können die Enzymaktivität modulieren, an Metallionen binden und an Wasserstoffbrückenbindungen und Koordinationschemie teilnehmen. Die beteiligten spezifischen Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab .

Ähnliche Verbindungen:

Imidazol: Eine basische heterozyklische Verbindung ohne die Carboxylgruppe.

Histidin: Eine Aminosäure, die einen Imidazolring enthält.

Benzimidazol: Eine kondensierte Ringverbindung mit einer Imidazol-Einheit.

Einzigartigkeit: Imidazol-4-carbonsäure ist durch das Vorhandensein der Carboxylgruppe einzigartig, die ihre Fähigkeit erhöht, an Koordinationschemie teilzunehmen und stabile Komplexe mit Metallionen zu bilden. Diese Eigenschaft unterscheidet sie von anderen Imidazol-Derivaten und erweitert ihre Anwendungsbereiche .

Biochemische Analyse

Biochemical Properties

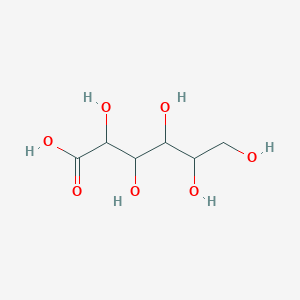

1H-Imidazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a ligand or a stabilizing agent. For instance, it has been reported to stabilize binuclear hydroxo complexes of trivalent lanthanides in the pH range of 7-10 . Additionally, it is used in the synthesis of lanthanide sulfate–carboxylates and tetranuclear manganese carboxylate complexes . These interactions highlight the compound’s ability to form stable complexes with metal ions, which is crucial in various biochemical processes.

Molecular Mechanism

The molecular mechanism of 1H-Imidazole-4-carboxylic acid involves its binding interactions with biomolecules. The compound can act as a ligand, binding to metal ions and forming stable complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, the stabilization of binuclear hydroxo complexes by 1H-Imidazole-4-carboxylic acid can influence the activity of enzymes that require metal ions as cofactors . Additionally, the compound’s ability to interact with proteins can result in changes in gene expression, further affecting cellular functions.

Vorbereitungsmethoden

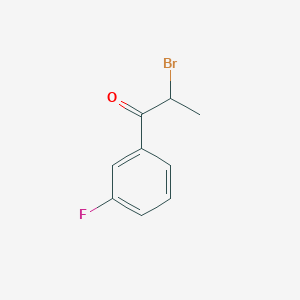

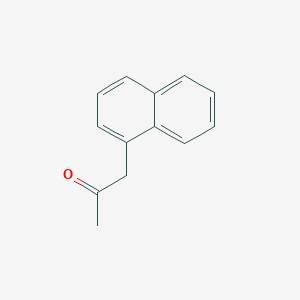

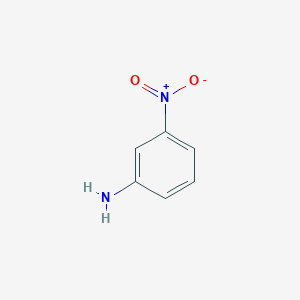

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Imidazol-4-carbonsäure kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Cyclisierung von Amidinitrilen in Gegenwart eines Nickelkatalysators. Diese Methode verläuft über Proto-Demetallierung, Tautomerisierung und dehydratisierende Cyclisierung, um das gewünschte Produkt zu erhalten . Eine andere Methode beinhaltet die oxidative Kondensation von Ketonen und Amidinen, bei der molekularer Sauerstoff verwendet wird, um den α-Keto-Kohlenstoff zu einem Diketon zu oxidieren, das dann unter basischen Bedingungen cyclisiert, um Imidazol-Derivate zu erzeugen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Imidazol-4-carbonsäure beinhaltet oft die Verwendung effizienter katalytischer Systeme und optimierter Reaktionsbedingungen, um hohe Ausbeuten zu erzielen. Zum Beispiel wurde berichtet, dass die Verwendung von Kupferkatalysatoren in Gegenwart von Carbonsäuren die Bildung von Imidazolen mit hoher Regioselektivität erleichtert .

Analyse Chemischer Reaktionen

Reaktionstypen: Imidazol-4-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Imidazol-Derivate mit unterschiedlichen Substitutionsmustern zu bilden.

Reduktion: Reduktionsreaktionen können reduzierte Formen von Imidazol-Derivaten ergeben.

Substitution: Die Carboxylgruppe kann an Substitutionsreaktionen teilnehmen, die zur Bildung verschiedener substituierter Imidazole führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind molekularer Sauerstoff und andere Oxidationsmittel.

Reduktion: Als Reduktionsmittel werden Wasserstoffgas oder Metallhydride verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Imidazole, die für bestimmte Anwendungen weiter funktionalisiert werden können .

Vergleich Mit ähnlichen Verbindungen

Imidazole: A basic heterocyclic compound without the carboxylate group.

Histidine: An amino acid containing an imidazole ring.

Benzimidazole: A fused ring compound with an imidazole moiety.

Uniqueness: Imidazole-4-carboxylic acid is unique due to the presence of the carboxylate group, which enhances its ability to participate in coordination chemistry and form stable complexes with metal ions. This property distinguishes it from other imidazole derivatives and expands its range of applications .

Eigenschaften

IUPAC Name |

1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-5-2-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWCGTOZTHZDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147949 | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-84-0 | |

| Record name | 1H-Imidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE82Z8U4GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)